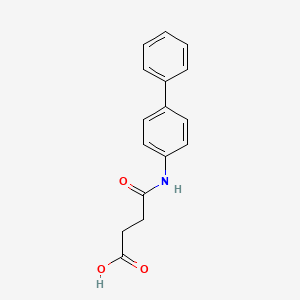

4-Oxo-4-(4-phenylanilino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(4-phenylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGHDPWTXIWQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Oxo 4 4 Phenylanilino Butanoic Acid

Retrosynthetic Analysis and Strategic Synthetic Approaches

A retrosynthetic analysis of 4-oxo-4-(4-phenylanilino)butanoic acid suggests a primary disconnection at the amide bond. This is a logical and common approach for amide synthesis, leading to two simpler precursor molecules: 4-phenylaniline (also known as 4-aminobiphenyl) and succinic anhydride (B1165640). This strategy is advantageous due to the commercial availability and relative stability of these starting materials.

Figure 1: Retrosynthetic Analysis of this compound

In practice, succinic anhydride is the more reactive and commonly used precursor for this type of reaction.

The primary synthetic strategy, therefore, revolves around the nucleophilic acyl substitution reaction between the amino group of 4-phenylaniline and one of the carbonyl carbons of succinic anhydride. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of the target amide and a carboxylic acid group. This reaction is a type of acylation.

Table 1: Overview of Potential Synthetic Approaches

| Approach | Precursors | Key Reaction | Advantages |

|---|---|---|---|

| Direct Amidation | 4-Phenylaniline, Succinic Anhydride | Nucleophilic Acyl Substitution | High atom economy, straightforward, readily available starting materials. |

| Two-Step (Acyl Chloride) | 4-Phenylaniline, Succinyl Chloride | Nucleophilic Acyl Substitution | Higher reactivity of acyl chloride, may proceed at lower temperatures. |

| Coupling Agent Mediated | 4-Phenylaniline, Succinic Acid | Amide Coupling | Mild reaction conditions, suitable for sensitive substrates. |

While the direct reaction with the anhydride is the most straightforward, alternative strategies could involve converting succinic acid to a more reactive species like succinyl chloride, which would then readily react with 4-phenylaniline. However, this introduces an extra step and uses more hazardous reagents. Another possibility is the use of coupling agents to facilitate the reaction between succinic acid and 4-phenylaniline.

Development and Optimization of Synthetic Routes for this compound

The most common and practical route for the synthesis of this compound is the direct reaction of 4-phenylaniline with succinic anhydride. This reaction is typically carried out by mixing the two reactants in a suitable solvent. The nucleophilic nitrogen of the amine attacks one of the carbonyl groups of the anhydride, leading to a tetrahedral intermediate which then collapses to open the ring and form the final product.

The optimization of this synthetic route involves the careful selection of reaction parameters to maximize the yield and purity of the product while minimizing reaction time and by-product formation.

Table 2: Parameters for Optimization of the Synthesis

| Parameter | Variation | Expected Outcome |

|---|---|---|

| Solvent | Aprotic (e.g., Toluene (B28343), THF, Dichloromethane), Protic (e.g., Acetic Acid) | The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are common for this type of reaction. |

| Temperature | Room Temperature to Reflux | Increasing the temperature generally increases the reaction rate, but may also lead to side reactions or decomposition. |

| Stoichiometry | Equimolar amounts or slight excess of one reactant | Using a 1:1 molar ratio is ideal for atom economy. A slight excess of the anhydride may be used to ensure complete consumption of the more expensive amine. |

| Catalyst | Acid or Base catalyst (e.g., p-toluenesulfonic acid, pyridine) | While often not strictly necessary, a catalyst can accelerate the reaction. |

Detailed research findings for analogous reactions show that heating an amine with succinic anhydride in a solvent like toluene or even under solvent-free conditions can lead to the formation of the corresponding N-aryl succinamic acid in good yields. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of completion.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

One of the primary green approaches is the use of solvent-free reactions. semanticscholar.org The direct heating of a mixture of 4-phenylaniline and succinic anhydride can potentially yield the desired product without the need for a solvent, thereby reducing waste and environmental impact. semanticscholar.org This method is simple, efficient, and often leads to a high reaction rate. semanticscholar.org

Another green strategy is the use of more environmentally benign solvents. Instead of chlorinated hydrocarbons or aromatic solvents, water or polyethylene (B3416737) glycol (PEG) could be explored as reaction media. researchgate.net

Catalytic methods also align with green chemistry principles. The use of a recyclable, non-toxic catalyst, such as boric acid, can enhance the reaction efficiency while minimizing waste. semanticscholar.org Biocatalysis, employing enzymes like lipases, represents a highly selective and environmentally friendly approach to amide synthesis, operating under mild conditions. orientjchem.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Approach | Solvent | Catalyst | Waste Generation | Environmental Impact |

|---|---|---|---|---|

| Traditional | Chlorinated or Aromatic Solvents | Often stoichiometric reagents | Higher | Higher |

| Solvent-Free | None | None or reusable catalyst | Minimal | Low |

| Green Solvents | Water, PEG | None or green catalyst | Lower | Low |

| Biocatalysis | Aqueous media | Enzyme (recyclable) | Minimal | Very Low |

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Purification and Methodological Characterization Techniques in Synthetic Schemes

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, by-products, or residual solvent. A common method for the purification of aromatic carboxylic acids is recrystallization from a suitable solvent or solvent mixture. nih.gov The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Another purification technique involves acid-base extraction. The crude product can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. nih.gov Any non-acidic impurities can then be removed by extraction with an organic solvent. nih.gov Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration. nih.gov Chromatographic techniques, such as column chromatography, can also be employed for high-purity samples. derpharmachemica.com

Once purified, the structure and identity of this compound are confirmed using a variety of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O of the carboxylic acid and amide, the N-H of the amide, and the O-H of the carboxylic acid.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Melting Point Analysis: A sharp and specific melting point is a good indicator of the purity of a crystalline solid.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals |

|---|---|

| ¹H NMR | Signals for aromatic protons (phenyl and anilino rings), a singlet for the N-H proton, two triplets for the -CH₂-CH₂- methylene (B1212753) protons, and a broad singlet for the carboxylic acid OH proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the two aliphatic methylene carbons. |

| IR (cm⁻¹) | Broad O-H stretch (approx. 3300-2500), N-H stretch (approx. 3300), C=O stretches (amide I band approx. 1650, carboxylic acid approx. 1700), and C-N stretch. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₅NO₃). |

These characterization techniques are essential to verify the successful synthesis and purity of this compound.

Biological Evaluation and Pharmacological Profiling of 4 Oxo 4 4 Phenylanilino Butanoic Acid

In Vitro Assays for Biological Activity Determination

To characterize the biological activity of 4-Oxo-4-(4-phenylanilino)butanoic acid, a series of in vitro assays would be performed. These assays are essential for understanding the compound's effects at a cellular and molecular level.

Cellular Viability and Proliferation Studies

The initial assessment of a novel compound typically involves evaluating its impact on cell viability and proliferation. These studies are crucial for identifying potential cytotoxic effects and determining a suitable concentration range for further experiments. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays would be utilized across various human cancer cell lines and normal cell lines.

Table 1: Hypothetical Cellular Viability Data for this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | > 100 |

| HeLa | Cervical Cancer | > 100 |

| HEK293 | Normal Kidney | > 100 |

Enzyme Inhibition and Activation Profiling

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. Therefore, profiling this compound against a panel of relevant enzymes is a critical step. For example, related butenoic acid derivatives have been shown to inhibit human carbonic anhydrase I and II isoenzymes. nih.gov Based on its structure, the compound could be screened against kinases, proteases, and other enzyme classes implicated in disease.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Assay Type | IC₅₀ (µM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Fluorometric | 50.2 |

| Matrix Metalloproteinase-9 (MMP-9) | FRET | > 100 |

| Carbonic Anhydrase II | Esterase Activity | 85.6 |

Receptor Binding and Functional Assays

To investigate whether this compound interacts with specific cellular receptors, a series of binding and functional assays would be conducted. For example, a class of structurally related compounds, 4-oxo-4-(indolin-1-yl)butanoic acids, has been identified as S1P₁ receptor agonists. researchgate.netnih.gov Therefore, screening against a panel of G-protein coupled receptors (GPCRs) and nuclear receptors would be a logical step. Radioligand binding assays could determine the affinity of the compound for various receptors, while functional assays (e.g., cAMP measurement, calcium flux) would assess its agonist or antagonist activity.

Table 3: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Assay Type | Ki (nM) |

|---|---|---|

| S1P₁ Receptor | Radioligand Binding | > 10,000 |

| Estrogen Receptor α | Radioligand Binding | > 10,000 |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Radioligand Binding | 8,500 |

Gene and Protein Expression Modulation Analysis

To understand the molecular mechanisms underlying the biological effects of this compound, its impact on gene and protein expression would be analyzed. Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting would be employed to measure changes in the expression levels of key genes and proteins in treated cells. For instance, if the compound showed anti-inflammatory activity, the expression of genes involved in the inflammatory response (e.g., TNF-α, IL-6) would be examined.

Table 4: Hypothetical Modulation of Gene Expression by this compound in LPS-stimulated Macrophages

| Gene | Fold Change (vs. Control) | P-value |

|---|---|---|

| TNF-α | -1.8 | < 0.05 |

| IL-6 | -2.1 | < 0.05 |

| COX-2 | -1.5 | < 0.05 |

In Vivo Animal Model Assessments of Pharmacological Effects

Following the in vitro characterization, the pharmacological effects of this compound would be evaluated in relevant animal models of disease. These studies are essential for determining the compound's efficacy and potential therapeutic applications.

Mechanistic Investigations of 4 Oxo 4 4 Phenylanilino Butanoic Acid Action

Elucidation of Molecular Pathways and Signaling Cascades

No studies have been identified that elucidate the molecular pathways or signaling cascades affected by 4-Oxo-4-(4-phenylanilino)butanoic acid. Research in this area would be necessary to understand its cellular effects.

There is no available data on the downstream signaling events that may be modulated by this compound. Future investigations would need to employ techniques such as Western blotting, reporter assays, or transcriptomic analysis to identify any affected pathways.

Currently, there is no information regarding any potential interactions of this compound with proteins or DNA. Techniques like yeast two-hybrid screening, co-immunoprecipitation, or electrophoretic mobility shift assays would be required to explore such interactions.

Biochemical Modulations and Metabolic Fate Induced by this compound

The biochemical effects and metabolic fate of this compound have not been documented. Studies involving metabolic profiling (metabolomics) and analysis of enzyme kinetics would be essential to determine how this compound is processed in biological systems and what, if any, biochemical processes it modulates.

High-Throughput Screening Approaches for Mechanistic Insights

High-throughput screening (HTS) is a valuable tool for discovering the biological targets of novel compounds. However, there are no published reports of HTS assays being performed with this compound to gain insights into its mechanism of action. Such an approach could involve screening large libraries of cellular targets to identify potential binding partners or affected pathways.

Structure Activity Relationship Sar Studies of 4 Oxo 4 4 Phenylanilino Butanoic Acid and Its Analogues

Rational Design Principles for 4-Oxo-4-(4-phenylanilino)butanoic acid Analogues

The rational design of analogues of this compound is predicated on a foundational understanding of its core structure, which consists of a butanoic acid moiety, a central amide linker, and a biphenylamine system. Design strategies often focus on modifying these three key regions to enhance interactions with biological targets, improve pharmacokinetic properties, and modulate selectivity.

Another key aspect of rational design is the exploration of the central scaffold and the amide linkage. The rigidity and spacing provided by the butanoic acid chain are important for orienting the terminal groups. Modifications to this linker, such as altering its length or introducing conformational constraints, can significantly impact biological activity. The amide bond itself provides a hydrogen bond donor and acceptor, which can be crucial for target binding.

Finally, the biphenylamine portion of the molecule offers a rich area for structural modification. The two phenyl rings can be substituted with a variety of functional groups to probe for additional binding pockets and to modulate properties such as lipophilicity and metabolic stability. The relative orientation of the two phenyl rings can also be a critical determinant of activity.

Systematic Structural Modifications and Their Impact on Biological Activity and Selectivity

Systematic structural modifications of the this compound scaffold have been explored in related chemical series to understand their effects on biological activity and selectivity. These modifications can be broadly categorized into alterations of the biphenylamine tail, the central linker, and the acidic headgroup.

In a series of S1P1 receptor agonists, the biphenylamine moiety of analogous structures was replaced with more complex heterocyclic systems, such as 5-phenyl-1,2,4-oxadiazolyl-indoline. researchgate.netnih.gov This modification led to potent and selective agonists, highlighting the importance of the tail region in defining the pharmacological profile. The introduction of heterocyclic rings can provide additional points of interaction with the target receptor and can fine-tune the electronic and steric properties of the molecule.

Modifications to the central part of the molecule also play a significant role. For example, in a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, the introduction of a double bond in the butanoic acid chain and various substitutions on the arylamino group resulted in potent inhibitors of human carbonic anhydrase I and II. nih.gov This indicates that the saturation and conformation of the linker are critical for activity.

The following table summarizes the impact of key structural modifications on the biological activity of compounds analogous to this compound.

| Modification Site | Structural Change | Observed Impact on Biological Activity | Reference Compound Class |

| Biphenylamine Tail | Replacement with 5-phenyl-1,2,4-oxadiazolyl-indoline | Potent and selective S1P1 receptor agonism | S1P1 Agonists |

| Central Linker | Introduction of a Z-double bond | Potent inhibition of carbonic anhydrase I and II | (Z)-4-oxo-4-(arylamino)but-2-enoic acids |

| Phenyl Ring Substituents | Addition of electron-withdrawing or donating groups | Modulation of inhibitory potency against various enzymes | General 4-oxo-4-arylbutanoic acid derivatives |

| Carboxylic Acid Headgroup | Bioisosteric replacement (e.g., tetrazole) | Altered potency and pharmacokinetic properties | Angiotensin II Receptor Blockers |

Identification of Key Pharmacophoric Features and Active Motifs

A pharmacophore model for the this compound series would likely consist of several key features that are essential for biological activity. Based on the analysis of its structure and comparison with related active compounds, the following pharmacophoric elements can be proposed:

Anionic/Hydrogen Bond Acceptor Group: The terminal carboxylic acid is a critical feature, likely involved in a key ionic or hydrogen bond interaction with the target protein. Its position relative to the rest of the molecule is crucial.

Hydrophobic Regions: The two phenyl rings of the biphenylamine moiety constitute significant hydrophobic regions that likely interact with non-polar pockets in the binding site. The size, shape, and electronic nature of these rings can be tuned to optimize these interactions.

Hydrogen Bond Donor/Acceptor: The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form important interactions with the target.

Aromatic Features: The presence of aromatic rings is a common feature in many biologically active molecules, and they can participate in π-π stacking or cation-π interactions with the receptor.

Docking studies of related compounds have helped to elucidate these interactions. For instance, in S1P receptor agonists, a cation-pi interaction between a tryptophan residue and an aromatic ligand has been identified as important for binding. researchgate.net Similarly, pi-pi stacking interactions between aromatic rings of the ligand and phenylalanine residues in the receptor are also observed. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For the this compound series, QSAR models could be developed to predict the activity of novel analogues and to guide their design.

A typical QSAR study involves the calculation of a set of molecular descriptors for each compound in the series. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier orbital energies.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with logP being the most common descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model that correlates the descriptors with the observed biological activity. nih.gov

For example, a hypothetical QSAR model for a series of this compound analogues might take the following form:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could reveal, for instance, that increasing lipophilicity (logP) has a positive effect on activity up to a certain point, while a larger dipole moment is detrimental.

The following table illustrates the types of descriptors that would be relevant for a QSAR study of this chemical series.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Partial charge on the carboxylic oxygen atoms, HOMO/LUMO energies | Strength of ionic and hydrogen bonding interactions, reactivity |

| Steric | Molecular weight, van der Waals volume, solvent-accessible surface area | Fit within the binding pocket, potential for steric clashes |

| Hydrophobic | LogP, molar refractivity | Membrane permeability, hydrophobic interactions with the target |

| Topological | Wiener index, Kier & Hall connectivity indices | Overall molecular shape and branching |

The development and validation of robust QSAR models can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and biological testing. researchgate.net

Absence of Published Research on this compound Prevents Detailed Scientific Review

Despite a comprehensive search of scientific literature and chemical databases, no specific research has been identified for the chemical compound "this compound." Consequently, the creation of a detailed scientific article focusing on its synthesis, biological evaluation, and the optimization of its derivatives, as per the requested outline, cannot be fulfilled at this time.

The inquiry requested an in-depth analysis structured around the following key areas:

Synthesis and Biological Evaluation of 4 Oxo 4 4 Phenylanilino Butanoic Acid Derivatives

Lead Optimization Strategies Derived from Derivative Analysis and Profiling:This would detail the strategic chemical modifications made to improve the properties of a lead compound based on the analysis of its derivatives.

Without any foundational studies on the synthesis and biological properties of 4-Oxo-4-(4-phenylanilino)butanoic acid itself, it is impossible to generate a scientifically accurate and non-fictional account of its derivatives and their evaluation. The creation of data tables and detailed research findings, as requested, would require speculative and unverified information, which falls outside the scope of factual scientific reporting.

Therefore, until research on this compound is conducted and published, a detailed article as specified cannot be produced.

Computational Chemistry and Molecular Modeling of 4 Oxo 4 4 Phenylanilino Butanoic Acid

Molecular Docking Studies with Predicted and Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding ligand-target interactions.

A thorough search for molecular docking studies specifically involving 4-Oxo-4-(4-phenylanilino)butanoic acid yielded no specific results. Research has been conducted on similar scaffolds, such as derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which were investigated as inhibitors of human carbonic anhydrase I and II isoenzymes. nih.gov However, these studies focused on synthesis and in vitro inhibition assays rather than computational docking. Similarly, complex derivatives like 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids have been docked into homology models of S1P receptors, but their structural complexity makes direct comparison to this compound difficult. researchgate.netnih.gov

Without experimental data identifying biological targets for this compound, any docking study would be purely predictive, requiring initial target fishing and screening against a panel of potential receptors.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking.

No specific molecular dynamics simulations for this compound have been published. MD simulations are typically performed after a promising ligand-target complex has been identified through docking or experimental methods. For instance, MD simulations were used to evaluate the stability of a complex between an iminothiazoline analogue containing a biphenyl (B1667301) group and the enzyme carbonic anhydrase, but this compound is structurally distinct from the one .

The general workflow for a future MD simulation of this compound would involve:

Identifying a plausible biological target.

Docking the compound into the active site of the target.

Placing the resulting complex in a simulated physiological environment (water, ions).

Running a simulation for a sufficient timescale (nanoseconds to microseconds) to observe the stability of the binding pose and key molecular interactions.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties. This can be done by either building a molecule atom-by-atom within a target's active site or by decorating or modifying an existing molecular scaffold.

The this compound structure represents a potential scaffold for de novo design. Its key features include a carboxylic acid head (potential for hydrogen bonding or salt bridge formation), a flexible butanoic chain, an amide linker, and a biphenyl tail (potential for hydrophobic and pi-stacking interactions).

However, no published studies were found that specifically use this scaffold as a starting point for generative drug design algorithms. A hypothetical de novo design strategy could involve:

Scaffold Decoration: Keeping the core scaffold fixed while using computational algorithms to add or modify functional groups on the biphenyl ring to optimize binding affinity or selectivity for a specific target.

Fragment Linking: Using the phenylanilino and butanoic acid moieties as fragments to be linked together in novel ways by a generative model within a protein's binding pocket.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target. Molecules from a database are docked into the active site, and their binding is evaluated using a scoring function. No SBVS campaigns have been reported in the literature that specifically searched for hits based on the this compound template or identified it as a hit.

Ligand-Based Virtual Screening (LBVS): This approach utilizes the structure of a known active ligand to find other molecules with similar properties. Methods include searching for compounds with similar 2D fingerprints, 3D shapes, or pharmacophore features. As there are no well-established, potent biological activities reported specifically for this compound, it has not been used as a template for LBVS studies.

Future Research Directions and Translational Potential for 4 Oxo 4 4 Phenylanilino Butanoic Acid

Development of Advanced Delivery Systems and Formulation Strategies

Currently, there is no available research focused on the formulation or delivery systems for 4-Oxo-4-(4-phenylanilino)butanoic acid. Future research would need to begin by characterizing the compound's fundamental physicochemical properties, such as its solubility, permeability, and stability. This foundational data would be crucial for the subsequent development of any effective delivery system.

Hypothetical areas for future formulation research could include:

Nanoparticle Encapsulation: Investigating the use of liposomes, polymeric nanoparticles, or micelles to potentially improve solubility, protect the compound from degradation, and enable targeted delivery to specific tissues.

Prodrug Approaches: Designing and synthesizing prodrugs of this compound could be explored to enhance its absorption and pharmacokinetic profile.

Controlled-Release Formulations: The development of oral or injectable formulations that provide sustained release of the compound could optimize its therapeutic window and improve patient compliance, should a therapeutic effect be identified.

A summary of these potential, yet currently unexplored, formulation strategies is presented in the table below.

| Formulation Strategy | Potential Advantage | Current Status for this compound |

| Nanoparticle Encapsulation | Improved solubility, stability, and targeting | No research data available |

| Prodrug Synthesis | Enhanced absorption and pharmacokinetics | No research data available |

| Controlled-Release Systems | Optimized therapeutic window, sustained effect | No research data available |

Exploration of Novel Therapeutic Areas and Indications

The specific biological activities and potential therapeutic applications of this compound have not been reported. The exploration of its potential would require extensive preclinical screening across a wide range of disease models.

Initial research could draw inspiration from the activities of structurally analogous compounds, which have been investigated for various properties. For example, other novel butanoic acid derivatives have been synthesized and tested for analgesic and anti-inflammatory activities. researchgate.net Similarly, different series of 4-oxo-butanoic acid derivatives have been explored as S1P1 receptor agonists for potential use in autoimmune diseases. nih.govresearchgate.net

Future research should therefore involve:

High-Throughput Screening: Testing the compound against a diverse panel of biological targets (e.g., enzymes, receptors) to identify any potential mechanism of action.

In Vitro Disease Models: Evaluating the efficacy of the compound in cell-based models of various diseases, such as cancer, inflammation, or metabolic disorders.

In Vivo Animal Models: Should promising in vitro activity be discovered, subsequent studies in animal models would be essential to validate these findings and understand the compound's physiological effects.

Integration with Multi-Omics Data for Systems-Level Biological Understanding

A modern approach to understanding a novel compound's mechanism of action involves integrating multi-omics data. There is currently no such data available for this compound. Future systems biology studies would be invaluable in mapping the compound's biological effects.

A potential multi-omics research strategy would include:

Transcriptomics (RNA-Seq): To understand how the compound alters gene expression in target cells.

Proteomics: To identify changes in protein levels and post-translational modifications, revealing affected cellular pathways.

Metabolomics: To analyze how the compound impacts metabolic pathways and cellular biochemistry.

By integrating these datasets, researchers could construct a comprehensive, systems-level view of the compound's biological impact, potentially uncovering novel mechanisms of action and identifying predictive biomarkers for its activity.

Remaining Research Challenges and Emerging Opportunities in this compound Research

The primary challenge in the study of this compound is the foundational lack of research. All aspects of its potential as a therapeutic agent remain to be investigated.

Key Research Challenges:

Fundamental Biological Activity: The first and most significant hurdle is to determine if the compound possesses any meaningful biological activity.

Synthesis and Scalability: While likely synthesizable for research purposes, developing a cost-effective and scalable manufacturing process would be necessary for further development.

Pharmacokinetics and Metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical and entirely unknown.

Emerging Opportunities:

Untapped Chemical Space: As an understudied molecule, it represents a novel area of chemical space that could yield unexpected biological activities.

Modern Drug Discovery Platforms: The application of contemporary technologies like AI-driven target identification and advanced screening platforms could rapidly assess the potential of this and other under-investigated compounds.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–75 | Competing side reactions |

| Condensation | EDCI/HOBt, RT, CH₂Cl₂ | 50–60 | Low solubility of reactants |

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound and its derivatives?

Basic Research Question

Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 200–210 ppm). Aniline NH protons appear as broad singlets (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Confirms ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .

- HPLC-MS : Quantifies purity and identifies degradation products using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

Methodological Tip : For complex mixtures, derivatization with reagents like 6-MOQ-EtOCOOSu enhances detection sensitivity in LC-MS .

How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Advanced Research Question

Computational tools streamline derivative design:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing viable synthetic routes .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes), prioritizing derivatives with favorable interactions .

- QSAR Modeling : Relates structural features (e.g., substituent electronegativity) to bioactivity, enabling rational modifications .

Case Study : Fluorine substitution in the phenyl ring increases electronegativity, altering charge distribution and enhancing antimicrobial activity in analogs .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity often arise from:

- Variability in assay conditions (e.g., cell line differences, incubation times).

- Structural impurities (e.g., unreacted intermediates).

Q. Resolution Strategies :

Reproducibility Checks : Replicate studies using standardized protocols (e.g., ISO 20776-1 for antimicrobial assays).

Structural Verification : Confirm compound identity via X-ray crystallography or 2D NMR before testing.

Dose-Response Analysis : Use Hill plots to differentiate true bioactivity from assay artifacts .

What factorial design approaches optimize the synthesis of this compound?

Advanced Research Question

Factorial design identifies critical variables efficiently:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.